N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(3-methylthiophen-2-yl)propanamide
Description
This compound is a propanamide derivative featuring a pyridinylmethyl group substituted with a 1-methyl-1H-pyrazol-5-yl moiety at the 5-position and a 3-methylthiophen-2-yl group at the terminal propanamide chain. Its structure combines heterocyclic aromatic systems (pyridine, pyrazole, thiophene), which are common in pharmaceuticals and agrochemicals due to their bioactivity and binding affinity. The methyl groups on the pyrazole and thiophene rings likely enhance metabolic stability and lipophilicity, influencing pharmacokinetic properties .
Properties
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(3-methylthiophen-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-13-6-8-24-17(13)3-4-18(23)20-11-14-9-15(12-19-10-14)16-5-7-21-22(16)2/h5-10,12H,3-4,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPGWMGJTUVSJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)NCC2=CC(=CN=C2)C3=CC=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(3-methylthiophen-2-yl)propanamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Attachment of the pyridine ring: The pyrazole ring can be functionalized to introduce a pyridine moiety through coupling reactions.
Formation of the thiophene ring: The thiophene ring can be synthesized separately and then coupled to the existing structure.
Amide bond formation: The final step involves the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrazole or pyridine rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple aromatic rings and heteroatoms can facilitate interactions with biological targets.
Medicine
Medicinal chemistry often explores such compounds for their potential therapeutic effects. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of “N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(3-methylthiophen-2-yl)propanamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein-coupled receptors (GPCRs).
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Findings:
Structural Diversity: The target compound lacks halogenation (e.g., Cl, F) compared to P6, P10, and the dichlorophenyl analogue . This may reduce its pesticidal potency but improve human toxicity profiles. pest proteins) .
Pharmacokinetic Properties :
- Methylthiophene and pyrazole groups in the target compound suggest moderate lipophilicity (logP ~3–4), similar to 3-[1-(4-methoxyphenyl)...propanamide (logP 3.8) .
- Propargyl groups in P6 and P10 introduce steric hindrance, delaying metabolic oxidation compared to the target compound’s simpler alkyl chain .
Synthetic Accessibility: The target compound’s synthesis likely involves amide coupling between substituted pyridinylmethylamines and thiophene-propanoyl chlorides, analogous to methods in (dioxane, triethylamine) . In contrast, P6 and P10 require sulfur-based nucleophilic substitutions (e.g., LiH in DMF) for thioether formation .
Thiophene derivatives often target GABA receptors or chitin synthesis in pests . The dichlorophenyl analogue’s pesticidal efficacy (CAS RN: 1338247-35-0) highlights the importance of halogenation for agrochemicals, which the target compound lacks .
Biological Activity
N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(3-methylthiophen-2-yl)propanamide, referred to as compound 1, is a complex organic molecule with significant potential in medicinal chemistry. This compound features a pyrazole ring, a pyridine moiety, and a thiophene derivative, which contribute to its diverse biological activities. The exploration of its pharmacological properties has gained traction due to the structural motifs that are often associated with various therapeutic effects.
Chemical Structure and Properties
The molecular formula of compound 1 is with a molecular weight of 340.4 g/mol. The structural complexity of this compound suggests potential interactions with multiple biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 340.4 g/mol |
| CAS Number | 2178771-44-1 |
Biological Activity Overview
The biological activities of compound 1 can be categorized into several key areas based on existing literature:
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, modifications in the pyrazole structure have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In studies involving similar compounds, anti-inflammatory activity was observed at concentrations comparable to standard drugs like dexamethasone .
2. Antimicrobial Properties
Compounds containing pyrazole and thiophene moieties have been reported to possess antimicrobial activities against various bacterial strains. For example, studies on related pyrazole compounds demonstrated effective inhibition against E. coli and Staphylococcus aureus, suggesting that compound 1 may also exhibit similar antimicrobial efficacy due to its structural characteristics .
3. Anticancer Potential
The pyrazole scaffold is known for its anticancer properties, with various derivatives being studied for their ability to induce apoptosis in cancer cells. Preliminary investigations into compounds with similar structures have shown inhibition of tumor growth in vitro and in vivo models, indicating that compound 1 may also have therapeutic potential in oncology .
4. Enzyme Inhibition
The presence of the pyrazole ring has been linked to the inhibition of specific enzymes such as monoamine oxidase (MAO). Some synthesized pyrazole derivatives have demonstrated high activity against MAO-A and MAO-B isoforms, which are relevant targets in the treatment of neurodegenerative diseases .
Case Studies
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives similar to compound 1:
Case Study: Anti-inflammatory Activity
A series of novel pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects using carrageenan-induced edema models in mice. Compounds showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM, highlighting the potential of these compounds in treating inflammatory diseases .
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of substituted pyrazoles found that certain derivatives exhibited significant antibacterial effects against Pseudomonas aeruginosa and Klebsiella pneumoniae. The presence of specific functional groups was crucial for enhancing activity, suggesting that compound 1 could be optimized for similar effects .
The mechanism by which compound 1 exerts its biological effects is likely multifaceted:
- Cytokine Inhibition: By modulating signaling pathways involved in inflammation.
- Enzyme Interaction: Binding to active sites on enzymes such as MAO or kinases, altering their activity.
- Cellular Uptake: The lipophilic nature of the compound may facilitate cellular penetration, enhancing its therapeutic efficacy.
Q & A
Q. What synthetic strategies are recommended for optimizing the yield and purity of N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(3-methylthiophen-2-yl)propanamide?
Methodological Answer:
- Stepwise Synthesis : Begin with the preparation of the pyridine-pyrazole core via nucleophilic substitution or cross-coupling reactions. For example, highlights the use of controlled pH and temperature (e.g., 60–80°C in DMF) to stabilize intermediates .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 6:4) to isolate intermediates. suggests using K₂CO₃ as a base for thiol-alkylation reactions to minimize side products .
- Yield Optimization : Use excess reagents (1.1–1.2 equivalents) for steps with low conversion rates, as seen in analogous pyrazole syntheses .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Assign peaks for the pyridyl (δ 8.2–8.5 ppm), methylthiophene (δ 6.8–7.1 ppm), and propanamide (δ 2.3–2.6 ppm) moieties. emphasizes coupling ¹H-¹³C HSQC to resolve overlapping signals in aromatic regions .
- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H]⁺ with <2 ppm error. notes the use of LC-MS to track byproducts during triazole synthesis .
- XRD for Crystallography : If crystalline, single-crystal XRD can validate stereochemistry, as applied to related thiazolidinone derivatives .
Q. How should researchers design initial biological activity screens for this compound?
Methodological Answer:
- Target Selection : Prioritize kinases or GPCRs based on structural analogs. For example, pyrazole-thiophene hybrids in showed activity against COX-2 and EGFR .
- In Vitro Assays : Use fluorescence polarization for binding affinity (IC₅₀) and MTT assays for cytotoxicity (e.g., IC₅₀ <10 µM indicates therapeutic potential). details similar protocols for triazole-carboxamides .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to improve target specificity?
Methodological Answer:
- Substituent Variation : Systematically modify the methylthiophene (e.g., replace with chlorothiophene) or pyrazole (e.g., introduce electron-withdrawing groups) to assess impact. ’s SAR table for thiazolidinones provides a template .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical H-bond acceptors (e.g., propanamide carbonyl) and hydrophobic regions (methylthiophene).
Q. Table 1: Example SAR Modifications
| Modification Site | Substituent | Observed Activity (IC₅₀, µM) |
|---|---|---|
| Pyrazole C-1 | -CH₃ (original) | 12.3 ± 1.2 |
| Pyrazole C-1 | -CF₃ | 8.5 ± 0.9 |
| Thiophene C-3 | -Cl | 6.7 ± 0.7 |
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to EGFR (PDB: 1M17). highlights pyrazole derivatives forming π-π interactions with Tyr-104 .
- Kinetic Studies : Perform surface plasmon resonance (SPR) to measure on/off rates (kₒₙ/kₒff) for target engagement. applied SPR to triazole-thiophene analogs .
Q. How can contradictory data between in vitro and in vivo efficacy be resolved?
Methodological Answer:
- Metabolic Stability : Conduct microsomal assays (human/rat liver microsomes) to identify rapid clearance (e.g., t₁/₂ <15 min). notes thiophene rings may undergo CYP3A4 oxidation .
- Formulation Adjustments : Use PEGylated nanoparticles to enhance bioavailability, as tested for similar propanamides in .
Q. What protocols ensure compound stability under experimental conditions?
Methodological Answer:
- Thermal Stability : Use TGA/DSC to identify decomposition points (>200°C suggests solid-state stability). recommends storing analogs at -20°C in amber vials .
- pH Sensitivity : Test solubility and degradation in buffers (pH 2–9) via HPLC. Pyridine-containing compounds in showed instability at pH <4 .
Q. Which techniques are suitable for studying molecular interactions with biological targets?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) for propanamide-enzyme interactions. applied ITC to thiazolidinone derivatives .
- Cryo-EM : Resolve compound-bound protein complexes at near-atomic resolution, as used for pyrazole kinase inhibitors in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
